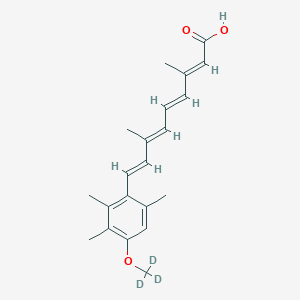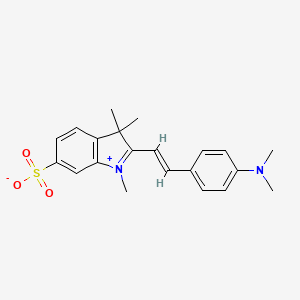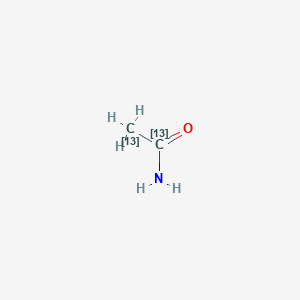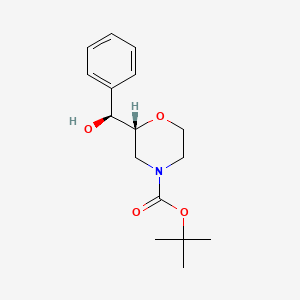
13-cis-Acitretin-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-cis Acitretin-d3 is a deuterated synthetic retinoid . It is the major metabolite of etretinate . Acitretin (Ro 10-1670) is a second-generation, systemic retinoid that has been used in the treatment of psoriasis .
Synthesis Analysis
The synthesis of 13-cis Acitretin-d3 involves a catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .Molecular Structure Analysis
The molecular weight of 13-cis Acitretin-d3 is 329.45 . The molecular formula is C21H23D3O3 .Aplicaciones Científicas De Investigación
1. Prevention and Treatment of Skin Cancers Acitretin-d3, a derivative of Vitamin A, has been found to be effective in the prevention and treatment of non-melanoma skin cancers . It regulates various biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . Both topical and systemic retinoids have been investigated in clinical trials as prophylactics and treatments for non-melanoma skin cancers .
2. Dermatological Therapy in Pediatric and Adolescent Patients The administration of systemic retinoids such as Acitretin-d3 has implications for pediatric and adolescent dermatological therapy . It has been found to modulate epidermal differentiation, proliferation, and immunomodulatory effects . Unlike most systemic psoriasis treatments, Acitretin-d3 has not been found to act immunosuppressive and therefore can be used in already immune-deprived or vulnerable patients .
Neurological Research
Research has been conducted to understand the influence of Acitretin-d3 on brain lipidomics in adolescent mice . This research is crucial as any imbalance of lipids might be deleterious for the development of the human brain up to young adulthood .
Chromatographic Separation and Quantitation
A selective, sensitive, and high throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the chromatographic separation and quantitation of all-trans-acitretin and 13-cis-acitretin in human plasma .
Therapeutic Drug Monitoring
Therapeutic drug monitoring is important for this class of compounds because of teratogenicity problems and other side-effects . Therefore, an automated method involving gradient elution, column switching, and UV detection has been developed for the determination of etretinate, acitretin, and 13-cis-acitretin .
Retinoid Signaling Pathway
Acitretin activates nuclear retinoic acid receptors (RARs), resulting in the induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration .
Mecanismo De Acción
Target of Action
Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .
Biochemical Pathways
Acitretin-d3 affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
Acitretin-d3 is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .
Result of Action
The action of Acitretin-d3 results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .
Action Environment
The action, efficacy, and stability of Acitretin-d3 can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, Acitretin-d3 can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acitretin-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE](/img/no-structure.png)
![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)





